(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid
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Overview
Description
(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the condensation of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a series of purification steps, including recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)thiophene-2-carboxylic acid
- 4-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
What sets (E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid apart from similar compounds is its unique combination of a fluorophenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C13H9FO2S |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H9FO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16)/b11-8- |
InChI Key |
SSDFXAHSMOGNIW-FLIBITNWSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C2=CC=C(C=C2)F)/C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C(=CC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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